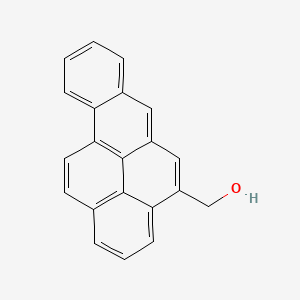
Benzo(a)pyrene-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-4-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed by the addition of a methanol group to the benzo(a)pyrene structure. Benzo(a)pyrene itself is a product of incomplete combustion of organic matter and is found in substances like coal tar, tobacco smoke, and grilled meats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . The resulting hydroxylated product is then methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s carcinogenic nature. when required, it can be synthesized in large quantities using batch reactors where the reaction conditions are carefully monitored to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Benzo(a)pyrene-4-methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-4-methanol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can form adducts with DNA . This process is mediated by the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of enzymes involved in the metabolism of PAHs .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene-4-methanol is unique among PAH derivatives due to the presence of the methanol group, which alters its chemical and biological properties. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical behaviors.
Indenopyrenes: PAHs with indene rings fused to the pyrene structure.
These compounds share similar pathways of metabolic activation and carcinogenicity but differ in their specific chemical and biological properties .
Propriétés
Numéro CAS |
86073-01-0 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
benzo[a]pyren-4-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 |
Clé InChI |
RJWPFWUNDLISQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


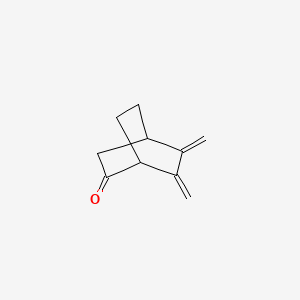
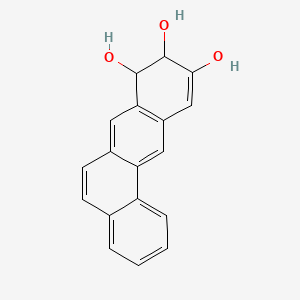
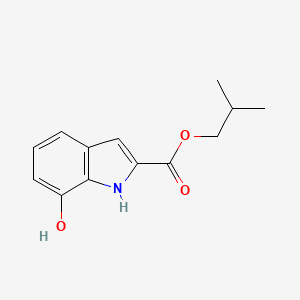
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
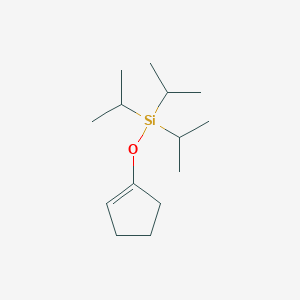
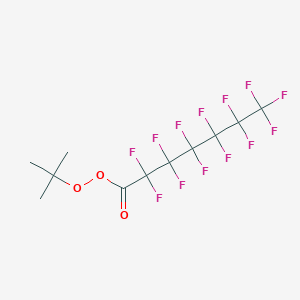
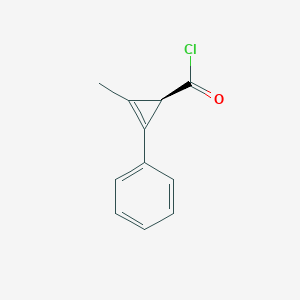
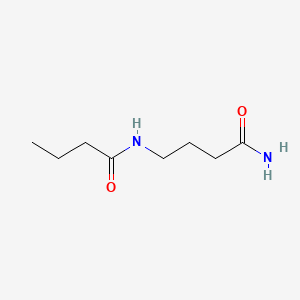

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
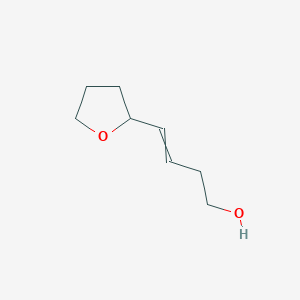

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
